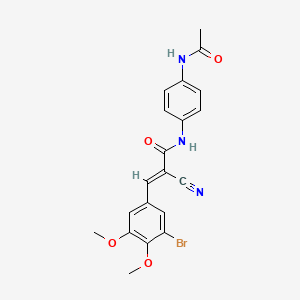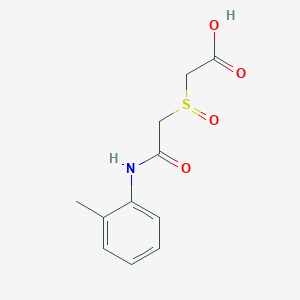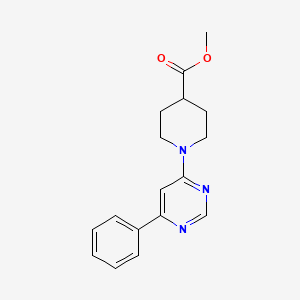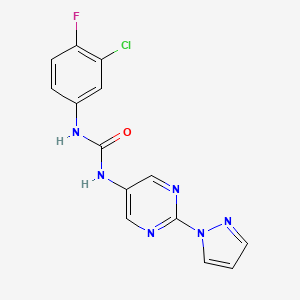
3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” is a synthetic organic compound that belongs to the class of enamides. Enamides are compounds containing a carbon-carbon double bond conjugated with an amide group. This particular compound features a bromo-substituted phenyl ring and a dimethoxyphenyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the 3-position of the 4,5-dimethoxyphenyl ring.
Formation of the Enamide: Reaction of the bromo-substituted phenyl compound with a cyanoacetamide derivative under basic conditions to form the enamide linkage.
Acetylation: Introduction of the acetamido group to the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or reduce the double bond.
Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of “3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-bromo-3,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide: Similar structure with different bromine substitution.
3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide: Chlorine substitution instead of bromine.
3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide: Methyl group instead of acetamido group.
Uniqueness
The unique combination of the bromo, dimethoxy, cyano, and acetamido groups in “3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” may impart distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Propiedades
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-12(25)23-15-4-6-16(7-5-15)24-20(26)14(11-22)8-13-9-17(21)19(28-3)18(10-13)27-2/h4-10H,1-3H3,(H,23,25)(H,24,26)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCPSYEDFSSSV-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)
![N-(3,5-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2551023.png)
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![3-({[1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2551027.png)
![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)
